N-Hydroxy Varenicline is a derivative of Varenicline, a medication primarily used for smoking cessation. Varenicline itself is a selective partial agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor, which plays a crucial role in mediating nicotine addiction and withdrawal symptoms. N-Hydroxy Varenicline is of particular interest in pharmacological research due to its potential effects on nicotine receptors and its implications in enhancing the therapeutic profile of Varenicline.
N-Hydroxy Varenicline is synthesized from Varenicline through hydroxylation. It belongs to the class of compounds known as hydroxylamines, which are characterized by the presence of a hydroxyl group (-OH) attached to a nitrogen atom. This modification can alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially leading to improved efficacy or reduced side effects.
The synthesis of N-Hydroxy Varenicline typically involves the following steps:
The specific conditions for hydroxylation, such as temperature, solvent choice, and reaction time, can significantly influence the yield and purity of N-Hydroxy Varenicline.
N-Hydroxy Varenicline has a molecular formula of CHNO. The molecular structure features a hydroxylamine functional group (-NHOH) attached to the nitrogen atom in the original Varenicline structure. The three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography to understand its spatial arrangement and interactions with biological targets.
N-Hydroxy Varenicline can participate in various chemical reactions due to its functional groups:
These reactions are significant for understanding the compound's stability and potential transformation in biological systems.
N-Hydroxy Varenicline's mechanism of action is primarily linked to its interaction with nicotinic acetylcholine receptors. As a derivative of Varenicline, it may retain similar properties:
Research into this mechanism is ongoing, particularly concerning how modifications like hydroxylation affect receptor binding affinity and efficacy.
N-Hydroxy Varenicline is primarily studied for its potential applications in:
N-Hydroxy Varenicline (systematic name: 14-Hydroxy-5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2,4,6,8,10-pentaene) is a pharmacologically significant metabolite of varenicline, featuring a hydroxyl group (-OH) appended to the varenicline scaffold. Its molecular formula is C₁₃H₁₃N₃O (molecular weight: 227.26 g/mol), with the hydroxyl group typically positioned at the azabicyclic ring system [5] [8]. The compound exhibits defined stereocenters, adopting a rigid tetracyclic structure with absolute stereochemistry confirmed as (1R,5S)-7-hydroxy-1,2,3,4,5,6-hexahydro-1,5-methano-1,5-diazocino[4,5-g]quinoxaline [5].
Isomeric differentiation centers on the hydroxyl group’s regiochemistry. While "N-Hydroxy" implies N-oxidation, structural data confirm oxygenation occurs at a carbon atom (C7), making "2-Hydroxyvarenicline" a more accurate synonym [8]. This distinguishes it from N-oxide variants (e.g., Varenicline N-oxide, Figure 2c in [2]), where oxidation targets nitrogen atoms. The stereospecific hydroxylation generates a chiral center, yielding enantiomerically pure configurations critical for nicotinic receptor interactions [5].
Table 1: Molecular Characteristics of N-Hydroxy Varenicline vs. Varenicline
Property | N-Hydroxy Varenicline | Varenicline |
---|---|---|
Molecular Formula | C₁₃H₁₃N₃O | C₁₃H₁₃N₃ |
Molecular Weight (g/mol) | 227.26 | 211.26 |
CAS Registry Number | 2724982-86-7 [5]; 357424-21-6 [8] | 249296-44-4 (free base) [3] |
Key Functional Group | C7-Hydroxyl | Unsubstituted azabicycle |
Stereocenters | 2 defined stereocenters [5] | 2 defined stereocenters |
NMR Spectroscopy:¹H and ¹³C NMR data confirm regiochemistry and stereochemistry. Characteristic shifts include:
FT-IR Spectroscopy:Key absorptions include:
UV-Vis Spectroscopy:N-Hydroxy Varenicline exhibits weak intrinsic fluorescence (λₑₓ/λₑₘ ~257/439 nm) but shows enhanced fluorescence after UV irradiation in alkaline media—a property exploited for analytical detection. Its absorbance maxima (λₘₐₓ) at 235 nm aligns with varenicline, indicating preserved π-conjugation [7] [9].
Table 2: Spectroscopic Signatures of N-Hydroxy Varenicline
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 9.0 (s, 1H, OH), δ 4.2–4.5 (m, 1H, H-C7) | Hydroxyl proton; hydroxylated methine |
¹³C NMR | δ 75.8 (C-OH) | Hydroxyl-bearing aliphatic carbon |
FT-IR | 3250 cm⁻¹ (br), 1090 cm⁻¹ | O-H stretch; C-O stretch |
UV-Vis | λₘₐₓ = 235 nm; λₑₘ = 439 nm (post-UV irradiation) | Conjugated system; photoderivatization product |
Structurally, N-Hydroxy Varenicline differs solely through hydroxylation at C7, but this modification profoundly alters physicochemical properties:
Salt Forms:Though typically characterized as a free base, N-Hydroxy Varenicline forms salts to enhance crystallinity or solubility:
Stability Studies:Forced degradation studies reveal critical vulnerabilities:
Table 3: Major Degradation Products of N-Hydroxy Varenicline
Stress Condition | Major Degradants | Proposed Structure |
---|---|---|
Acid Hydrolysis | Dehydroxy analog | Varenicline |
Oxidation (H₂O₂) | Hydroxyvarenicline N-oxide [2] | N-Oxidized azabicycle |
Photolysis | Fluorescent quinone | Ring-dehydrogenated product [7] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0